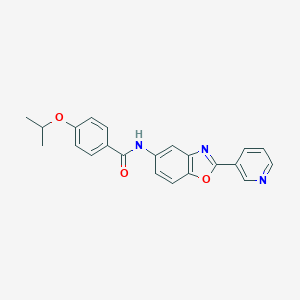
4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, also known as PBOX-15, is a novel chemical compound that has gained attention in scientific research due to its potential applications in various fields. PBOX-15 is a benzamide derivative that has been synthesized using a multi-step process.
作用機序
The mechanism of action of 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cancer cell growth and inflammation. 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been found to inhibit the activity of topoisomerase IIα, a protein that is involved in DNA replication and cell division. It has also been found to inhibit the activity of NF-κB, a protein that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been found to have a range of biochemical and physiological effects. In cancer cells, 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In animal models, 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been found to reduce inflammation and protect neurons from oxidative stress. 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has also been found to have anti-angiogenic properties, which may be useful in treating cancer and other diseases that involve abnormal blood vessel growth.
実験室実験の利点と制限
One advantage of using 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is its relatively high cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. One area of research could be the development of more efficient synthesis methods that can reduce the cost of producing 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. Another area of research could be the identification of new applications for 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, such as in the treatment of other diseases or in the development of new materials. Additionally, further studies on the mechanism of action of 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide could lead to the development of more targeted therapies for cancer and other diseases.
合成法
The synthesis of 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves a multi-step process that starts with the reaction of 2-aminopyridine and 2-hydroxybenzaldehyde to form 2-(2-hydroxyphenyl)pyridin-3-amine. This intermediate is then reacted with 4-isopropoxybenzoyl chloride to form 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. The final product is obtained after purification using column chromatography. The synthesis of 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been optimized to yield high purity and high yield.
科学的研究の応用
4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, 4-isopropoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been studied for its potential use in treating neurodegenerative diseases, as it has been found to protect neurons from oxidative stress.
特性
分子式 |
C22H19N3O3 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
4-propan-2-yloxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-14(2)27-18-8-5-15(6-9-18)21(26)24-17-7-10-20-19(12-17)25-22(28-20)16-4-3-11-23-13-16/h3-14H,1-2H3,(H,24,26) |
InChIキー |
AFJOZBXDMQXNEH-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244992.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B244994.png)

![N-[4-(1-naphthoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B244998.png)
![3-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B245000.png)
![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B245001.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B245005.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide](/img/structure/B245006.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)
![3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B245010.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-chloro-2-methoxybenzamide](/img/structure/B245015.png)
![3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245016.png)
![N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B245017.png)